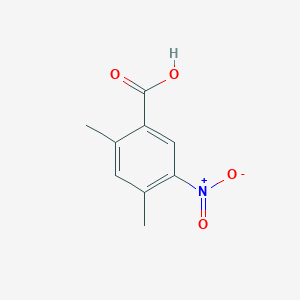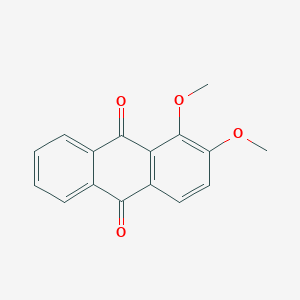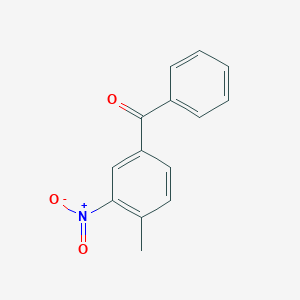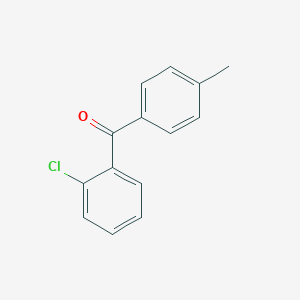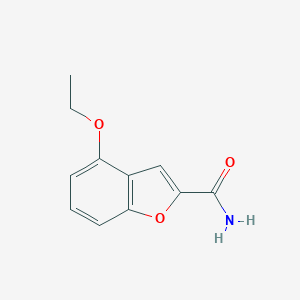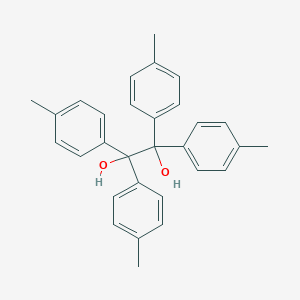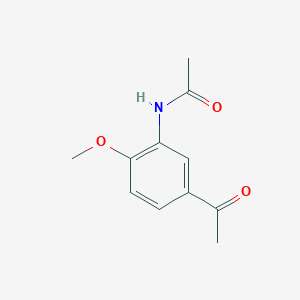![molecular formula C8H12O3S B189206 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide CAS No. 6435-92-3](/img/structure/B189206.png)
9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide, also known as TBN, is a bicyclic sulfur-containing compound that has attracted significant attention in the scientific community due to its unique chemical structure and potential biological activities. TBN is a white crystalline solid that is soluble in water and organic solvents. It has a molecular weight of 181.23 g/mol and a melting point of 80-82°C. TBN is a versatile compound that has been used in various scientific research applications, including drug discovery and development, medicinal chemistry, and bioorganic chemistry.
Wirkmechanismus
The mechanism of action of 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide is not fully understood, but several studies have suggested that it may act through multiple pathways. 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has been reported to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has also been shown to inhibit bacterial growth by disrupting the bacterial cell membrane and inhibiting bacterial DNA synthesis. Furthermore, 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has been reported to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB pathway.
Biochemical and Physiological Effects:
9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has been shown to have several biochemical and physiological effects. 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has been reported to induce oxidative stress in cancer cells by increasing the production of reactive oxygen species (ROS). 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. Furthermore, 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has been reported to exhibit neuroprotective effects by reducing oxidative stress and inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has several advantages as a research tool, including its ease of synthesis, low toxicity, and versatile chemical structure. 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide can be easily synthesized using simple chemical reactions and is relatively inexpensive compared to other research compounds. However, 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide also has some limitations, including its low solubility in water and its tendency to decompose under certain conditions.
Zukünftige Richtungen
There are several future directions for research on 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide. One potential area of research is the development of 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide-based drugs for the treatment of cancer and infectious diseases. Another area of research is the investigation of the structure-activity relationship of 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide and its derivatives. Furthermore, the potential neuroprotective effects of 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide warrant further investigation, particularly in the context of neurodegenerative diseases.
Synthesemethoden
9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide can be synthesized via several methods, including the oxidation of thiol-containing compounds, cyclization of dienes, and intramolecular cyclization of sulfides. The most commonly used method for synthesizing 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide is the oxidation of 2-mercapto-1,4-cyclohexadiene with hydrogen peroxide or m-chloroperbenzoic acid. The reaction yields 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide as the major product, along with other minor products.
Wissenschaftliche Forschungsanwendungen
9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has been extensively studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Several studies have reported that 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has also been shown to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
6435-92-3 |
|---|---|
Produktname |
9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide |
Molekularformel |
C8H12O3S |
Molekulargewicht |
188.25 g/mol |
IUPAC-Name |
9,9-dioxo-9λ6-thiabicyclo[3.3.1]non-6-en-2-ol |
InChI |
InChI=1S/C8H12O3S/c9-7-5-4-6-2-1-3-8(7)12(6,10)11/h1-2,6-9H,3-5H2 |
InChI-Schlüssel |
QIVNWKYDTXGSAN-UHFFFAOYSA-N |
SMILES |
C1CC(C2CC=CC1S2(=O)=O)O |
Kanonische SMILES |
C1CC(C2CC=CC1S2(=O)=O)O |
Andere CAS-Nummern |
6435-92-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1,3-dihydro-2-benzofuran-1-ol](/img/structure/B189124.png)

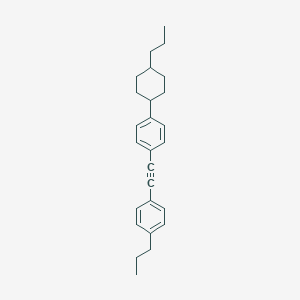
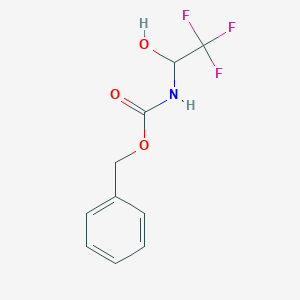
![5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B189131.png)
